9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane
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Overview
Description
9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane is an organoboron compound known for its unique structure and reactivity. This compound is part of the borabicyclo[3.3.1]nonane family, which is characterized by a bicyclic framework containing a boron atom. The presence of the hex-1-yn-1-yl group adds to its versatility in various chemical reactions, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane typically involves the hydroboration of terminal alkynes. One common method is the reaction of phenylacetylene with pinacolborane in the presence of 9-borabicyclo[3.3.1]nonane (9-BBN) as a catalyst . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and heating the mixture to around 65°C to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to unsaturated carbon-carbon bonds, such as alkenes and alkynes.
Oxidation: Conversion of the boron-containing intermediate to alcohols using oxidizing agents like hydrogen peroxide.
Substitution: Replacement of the boron atom with other functional groups through reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Hydroboration: Pinacolborane, THF, 65°C.
Oxidation: Hydrogen peroxide, basic conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed
Hydroboration: Alkenylboronic acid pinacol esters.
Oxidation: Alcohols.
Substitution: Various substituted boron compounds.
Scientific Research Applications
9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane has several applications in scientific research:
Organic Synthesis: Used as a reagent for hydroboration reactions to synthesize alkenylboronic esters, which are valuable intermediates in organic synthesis.
Catalysis: Acts as a catalyst in various organic transformations, enhancing reaction rates and selectivity.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique properties.
Medicinal Chemistry: Explored for its potential in drug development due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of 9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane primarily involves the formation of boron-carbon bonds through hydroboration. The boron atom in the compound acts as an electrophile, reacting with the π-electrons of alkenes or alkynes to form a boron-carbon bond. This intermediate can then undergo further transformations, such as oxidation or substitution, to yield various products .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used hydroboration reagent with similar reactivity but lacks the hex-1-yn-1-yl group.
9-Oxabicyclo[3.3.1]nonane: Contains an oxygen atom in the bicyclic framework, leading to different reactivity and applications.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Contains nitrogen atoms, resulting in different conformational preferences and reactivity.
Uniqueness
The presence of the hex-1-yn-1-yl group in 9-(Hex-1-yn-1-yl)-9-borabicyclo[3.3.1]nonane provides unique reactivity compared to other borabicyclo[3.3.1]nonane derivatives. This group allows for additional functionalization and enhances the compound’s versatility in organic synthesis.
Properties
CAS No. |
62459-81-8 |
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Molecular Formula |
C14H23B |
Molecular Weight |
202.15 g/mol |
IUPAC Name |
9-hex-1-ynyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H23B/c1-2-3-4-5-12-15-13-8-6-9-14(15)11-7-10-13/h13-14H,2-4,6-11H2,1H3 |
InChI Key |
CPLUOXGCKOTFKQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)C#CCCCC |
Origin of Product |
United States |
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